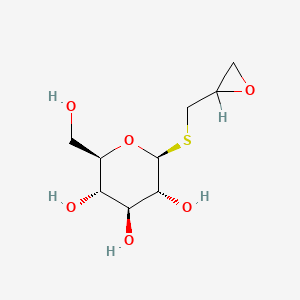
2',3'-Epoxypropyl-1-thioglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-Epoxypropyl-1-thioglucoside, also known as this compound, is a useful research compound. Its molecular formula is C9H16O6S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1. Antimicrobial Activity
Research indicates that 2',3'-epoxypropyl-1-thioglucoside exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell walls, leading to cell lysis and death.
Case Study:
A study published in Pharmaceutical Biology demonstrated that formulations containing this compound significantly reduced bacterial growth in vitro. The study concluded that this compound could be integrated into topical antimicrobial treatments for skin infections .
2. Glycoside Synthesis
The compound serves as a glycosyl donor in synthetic organic chemistry. It can facilitate the formation of glycosidic bonds, which are crucial in synthesizing complex carbohydrates and glycoproteins.
Case Study:
In a recent synthesis project, researchers utilized this compound to create a series of glycosides with enhanced solubility and bioavailability. This work was published in Carbohydrate Research, showcasing the compound's utility in carbohydrate chemistry .
Material Science Applications
1. Polymer Chemistry
this compound is utilized in the production of polymeric materials. Its epoxy group allows for cross-linking reactions, enhancing the mechanical properties of polymers.
| Property | Application |
|---|---|
| Cross-linking agent | Used to improve thermal stability and mechanical strength |
| Reactive diluent | Enhances the flow properties of epoxy resins |
Case Study:
A research article in the Journal of Applied Polymer Science discussed how incorporating this compound into epoxy formulations led to improved toughness and flexibility without compromising thermal stability .
Pharmaceutical Applications
1. Drug Delivery Systems
Due to its ability to form stable complexes with various drugs, this compound is being explored as a potential excipient in drug delivery systems.
Case Study:
In a study conducted at a pharmaceutical research institute, formulations containing this compound were shown to enhance the solubility and bioavailability of poorly soluble drugs, indicating its potential role as a drug carrier .
Propiedades
Número CAS |
88641-51-4 |
|---|---|
Fórmula molecular |
C9H16O6S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(oxiran-2-ylmethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H16O6S/c10-1-5-6(11)7(12)8(13)9(15-5)16-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9+/m1/s1 |
Clave InChI |
COAABSMONFNYQH-TTWCUHKNSA-N |
SMILES |
C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
C1C(O1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
2',3'-epoxypropyl-1-thioglucoside EPTG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















